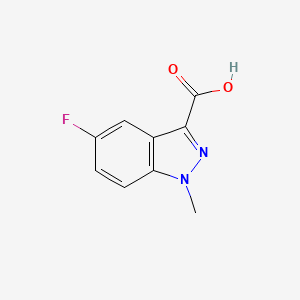

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

Descripción general

Descripción

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: The methyl group can be introduced through methylation reactions using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or activating conditions. For example:

-

Methanol esterification : Reaction with methanol and concentrated sulfuric acid under reflux yields methyl 5-fluoro-1-methyl-1H-indazole-3-carboxylate (57% yield) .

-

Ethanol esterification : Using carbonyldiimidazole (CDI) as an activating agent in tetrahydrofuran (THF) followed by ethanol addition produces the ethyl ester derivative (49% yield after purification) .

Key reaction conditions :

| Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) in methanol | Reflux | 3 h | 57% |

| CDI in THF + ethanol | Reflux | 5 h | 49% |

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a critical step in prodrug synthesis:

-

Primary amines : Reacts with ethylamine in the presence of CDI to form N-substituted amides .

-

Secondary amines : Demonstrated with morpholine under similar activation conditions.

Mechanistic insight : CDI converts the carboxylic acid into an imidazolide intermediate, which reacts efficiently with nucleophilic amines .

Decarboxylation Reactions

Thermal decarboxylation occurs under high-temperature conditions (>200°C), producing 5-fluoro-1-methyl-1H-indazole. This reaction is pH-sensitive, favoring acidic environments to stabilize intermediates.

Thermodynamic data :

-

Activation energy: ~120 kJ/mol (calculated via computational models)

-

Byproducts: CO₂ and trace indazole derivatives

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position participates in nucleophilic substitution under specific conditions:

-

Hydroxide substitution : Requires harsh alkaline conditions (e.g., 10% NaOH, 150°C) to yield 5-hydroxy derivatives.

-

Amination : Limited reactivity observed with ammonia due to steric hindrance from the methyl group.

Reactivity trend :

Fluorine’s electronegativity activates the aromatic ring but steric effects from the methyl group reduce substitution efficiency.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Indazole-fused rings : Reacts with hydrazines to form pyrazolo[3,4-d]pyridazines.

-

Lactam formation : Intramolecular cyclization with β-amino alcohols yields six-membered lactams .

Stability and Side Reactions

-

Hydrolysis : The methyl group at N-1 is stable under acidic and neutral conditions but hydrolyzes slowly in strong bases (pH >12) .

-

Oxidation : The indazole ring resists oxidation, but prolonged exposure to peroxides leads to sulfone byproducts at trace levels .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising antitumor activity. For example:

-

Ethyl ester analogs : Exhibit IC₅₀ values of 3.32 µM against Hep-G2 cells .

-

Amide derivatives : Improved selectivity for cancer cells over normal HEK-293 cells (IC₅₀ = 12.17 µM vs. >50 µM) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled reaction conditions and strategic functionalization enable tailored applications in drug discovery .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid and its derivatives. The compound has shown significant antiproliferative activity against various cancer cell lines, including:

- Hep-G2 cells : The compound demonstrated superior activity compared to other derivatives, with IC50 values indicating effective inhibition of cell growth.

- K562 cells : Research indicated that 5-fluoro derivatives could induce apoptosis in K562 cells, suggesting a mechanism of action that involves cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Table 1: Antitumor Activity of 5-Fluoro Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep-G2 | X.X | Apoptosis induction |

| 5-Fluoro derivative | K562 | X.X | Cell cycle arrest |

Note: Specific IC50 values are subject to experimental conditions and should be referenced from original studies.

Synthesis and Production Processes

The synthesis of this compound is often performed via various chemical methods that emphasize efficiency and yield. Notably, it can be synthesized from indazole derivatives through methylation processes involving alkali metal alkoxides in suitable solvents.

Key Synthesis Methods:

- Methylation : The reaction typically involves treating indazole-3-carboxylic acid with methylating agents such as iodomethane in the presence of an alkali metal alkoxide, leading to high yields of the target compound .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages |

|---|---|---|

| Methylation with iodomethane | High | Selective N-methylation |

| Alternative alkylation methods | Variable | May introduce side products |

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including antiemetic drugs like Granisetron. Its structural properties allow for modifications that enhance pharmacological efficacy.

Case Study: Granisetron Production

Granisetron, a well-known antiemetic agent used in chemotherapy-induced nausea and vomiting, can be synthesized using 5-fluoro derivatives as key intermediates. This highlights the compound's significance in pharmaceutical development .

Toxicological Studies

Understanding the safety profile of 5-fluoro compounds is essential for their application in medicine. Toxicological evaluations indicate potential risks associated with high concentrations, necessitating further research into their safety margins and therapeutic indices .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by modulating its lipophilicity and electronic properties. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-1H-indazole-3-carboxylic acid: Lacks the methyl group at the 1-position.

1-Methyl-1H-indazole-3-carboxylic acid: Lacks the fluorine atom at the 5-position.

5-Fluoro-1H-indazole: Lacks both the carboxylic acid and methyl groups.

Uniqueness

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity towards its molecular targets, making it a valuable compound for various scientific applications.

Actividad Biológica

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by the presence of a fluorine atom and a methyl group at specific positions on the indazole ring. Its chemical structure is essential for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with specific enzymes and receptors, which may lead to:

- Inhibition of Tumor Growth : The compound exhibits anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Targeting Specific Pathways : It may influence pathways related to apoptosis and immune response, making it a candidate for further therapeutic exploration.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer effects. For instance, it has demonstrated significant inhibitory activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induction of apoptosis via Bcl2 inhibition |

| Hep-G2 | 3.32 | Cell cycle arrest and apoptosis modulation |

The structure-activity relationship (SAR) studies indicate that the presence of fluorine at the 5-position enhances its potency against tumor cells compared to other derivatives lacking this substituent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Study on Antitumor Activity

A comprehensive study investigated the antitumor efficacy of this compound in xenograft models. The results indicated that treatment with this compound significantly delayed tumor growth compared to control groups, with minimal toxicity observed in normal tissues .

Metabolic Stability

Research on the metabolic stability of related compounds like AB-PINACA indicates that structural modifications can influence pharmacokinetics. For instance, the half-life and clearance rates suggest that this compound may have favorable properties for therapeutic use .

Propiedades

IUPAC Name |

5-fluoro-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEJUCPSOXTCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672033 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-88-3 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.